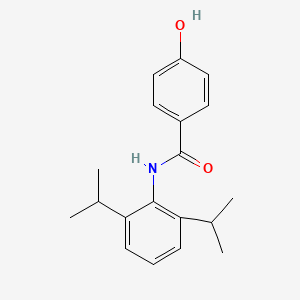
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide, AldrichCPR, is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a benzamide core substituted with a 2,6-diisopropylphenyl group and a hydroxyl group at the para position, making it a valuable molecule in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide typically involves the reaction of 2,6-diisopropylaniline with 4-hydroxybenzoic acid. The process begins with the activation of the carboxylic acid group of 4-hydroxybenzoic acid, often using reagents like thionyl chloride or carbodiimides, to form an acyl chloride intermediate. This intermediate then reacts with 2,6-diisopropylaniline under basic conditions to yield the desired benzamide product .
Industrial Production Methods
Industrial production of N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mécanisme D'action
The mechanism of action of N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The diisopropylphenyl group provides steric hindrance, enhancing selectivity towards certain targets. Pathways involved may include modulation of enzyme activity, interference with signal transduction, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Known for its applications in organic electronics and photovoltaics.
2,6-Diisopropylaniline: Used as an intermediate in the synthesis of various organic compounds.
Bis-N,N’-(2,6-diisopropylphenyl)imidazolin-2-imine: Employed in the preparation of organometallic complexes.
Uniqueness
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide stands out due to its unique combination of a hydroxyl group and a diisopropylphenyl group, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12(2)16-6-5-7-17(13(3)4)18(16)20-19(22)14-8-10-15(21)11-9-14/h5-13,21H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOIFWOCQZAASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate](/img/structure/B5619209.png)






![1-ethyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5619258.png)
![(4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5619263.png)

![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5619295.png)
